molecular formula C13H17NOS B5378676 2-(allylthio)-N-propylbenzamide

2-(allylthio)-N-propylbenzamide

Cat. No.: B5378676
M. Wt: 235.35 g/mol
InChI Key: PYJBZJPKAYVQID-UHFFFAOYSA-N
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Description

2-(N-Allylsulfamoyl)-N-propylbenzamide is a secondary sulfonamide derivative synthesized via a green, ultrasound-assisted method involving a one-pot, three-component reaction of N-allyl saccharin, allyl bromide, and propylamine in aqueous solvent . This compound exhibits a unique molecular architecture with an allylsulfamoyl group and a propylbenzamide moiety. Its crystal structure, resolved using single-crystal X-ray diffraction (SCXRD), belongs to the monoclinic P2₁/c space group, featuring intramolecular N–H···O hydrogen bonds that stabilize rotational orientations of substituents on the benzene ring .

Key physicochemical properties include:

  • HOMO-LUMO energy gap: 5.3828 eV (calculated via DFT/B3LYP/6-311G(d,p)), indicating moderate chemical reactivity .
  • Dipole moment: 4.23 Debye, suggesting polar interactions in biological systems .
  • Crystal packing: Layered structures stabilized by N–H···O, C–H···O, and C–H···π interactions, with H···H (59.2%), H···O/O···H (23.5%), and H···C/C···H (14.6%) dominating Hirshfeld surface contributions .

Properties

IUPAC Name

2-prop-2-enylsulfanyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-3-9-14-13(15)11-7-5-6-8-12(11)16-10-4-2/h4-8H,2-3,9-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJBZJPKAYVQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The ultrasound-assisted synthesis of 2-(N-allylsulfamoyl)-N-propylbenzamide achieves higher yields (94%) compared to traditional sulfonamide syntheses (60–75%) .

Electronic and Reactivity Comparisons

Parameter 2-(N-Allylsulfamoyl)-N-propylbenzamide Ethoxzolamide 4-Amino-N-(2-thiazolyl)benzenesulfonamide
HOMO-LUMO Gap (eV) 5.38 4.90 (DFT/B3LYP) 5.10 (DFT/B3LYP)
Electrophilicity (ω) 1.42 eV 1.75 eV 1.60 eV
Ionization Potential (I) 6.97 eV 7.20 eV 6.85 eV

Key Observations :

  • The higher HOMO-LUMO gap of 2-(N-allylsulfamoyl)-N-propylbenzamide (5.38 eV) compared to Ethoxzolamide (4.90 eV) suggests reduced electron mobility, which may correlate with lower carbonic anhydrase inhibition but higher metabolic stability .
  • Its moderate electrophilicity (1.42 eV) aligns with sulfonamides designed for targeted enzyme inhibition rather than broad-spectrum reactivity .

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